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Compound of Interest

Compound Name: Somatostatin-28 (1-14)

Cat. No.: B12309663 Get Quote

Introduction

Somatostatin-28 (SS28) is a biologically active peptide hormone derived from the precursor

prosomatostatin, playing a crucial role in regulating endocrine and exocrine secretions and cell

growth.[1] The radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique

used to measure the concentration of antigens, such as Somatostatin-28 (1-14), in biological

samples.[1][2][3] The fundamental principle of this assay is competitive binding.[3][4] In this

process, the unlabeled SS28 (1-14) present in a sample or standard competes with a known

quantity of radiolabeled SS28 (1-14) for a limited number of binding sites on a specific antibody.

[1][2] Consequently, the amount of radioactivity bound to the antibody is inversely proportional

to the concentration of unlabeled SS28 (1-14) in the sample.[1] By separating the antibody-

bound antigen and measuring its radioactivity, a standard curve can be generated to determine

the concentration of the peptide in unknown samples.[4][5]

Data Presentation

The following table summarizes key quantitative parameters for a typical Somatostatin-28 (1-
14) radioimmunoassay, compiled from various sources.
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Parameter Value Reference

Assay Sensitivity 10 pg/mL [1][6]

Intra-assay CV 9.1% - 12% [1][6]

Inter-assay CV 14% - 15% [1][6]

Example Antibody Dilution 1:100,000 [1]

Normal Fasting Plasma Levels 17 - 81 pg/mL [6]

CV: Coefficient of Variation

Experimental Protocols

This section provides detailed methodologies for quantifying Somatostatin-28 (1-14) in plasma

and tissue samples.

I. Sample Collection and Preparation
Accurate measurement begins with proper sample handling to prevent peptide degradation.

A. Plasma Samples

Blood Collection: Collect whole blood in chilled tubes containing EDTA and a protease

inhibitor such as Aprotinin (5000 KIU/mL).[7][8][9] Immediately place the tubes on ice.

Plasma Separation: Within 30 minutes of collection, separate the plasma by centrifugation at

approximately 1700 x g for 15 minutes at 4°C.[7][9]

Storage: Immediately freeze the separated plasma at -20°C for short-term storage (up to 4

weeks) or at -80°C for long-term storage.[7][8] Avoid repeated freeze-thaw cycles.[7]

Extraction: Due to interfering substances in plasma, extraction is required before the assay.

[6][10]

Acidify the plasma sample by adding 100 µL of 1M HCl per 1 mL of plasma.[7][8]
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Use a conditioned Sep-pak® C18 cartridge by first washing with 5 mL of methanol,

followed by 20 mL of distilled water.[7][8]

Apply the acidified plasma to the cartridge.[7]

Wash the cartridge with 20 mL of 4% acetic acid.[7][8]

Elute the peptide with 2.0 mL of methanol and collect the eluate.[7][8]

Evaporate the eluate to dryness using a vacuum evaporator.[7]

Reconstitute the dried extract in RIA assay buffer for analysis.[7]

B. Tissue Samples

Tissue Collection: Immediately following euthanasia, excise the tissue of interest and snap-

freeze it in liquid nitrogen to prevent degradation.[1] Store at -80°C until homogenization.[1]

Homogenization:

Weigh the frozen tissue.

On ice, place the tissue in a pre-chilled tube containing 10 volumes of ice-cold

homogenization buffer (e.g., 2 M acetic acid with protease inhibitors).[1]

Thoroughly homogenize the tissue using a mechanical homogenizer or sonicator until no

visible tissue fragments remain, keeping the sample on ice throughout the process.[1]

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at

4°C to pellet cellular debris.

Supernatant Collection: Carefully collect the supernatant, which contains the extracted

peptide, for analysis. Store on ice or freeze at -80°C.

II. Radioimmunoassay Procedure
A. Materials
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Polypropylene assay tubes

Anti-Somatostatin primary antibody

¹²⁵I-labeled Somatostatin-28 (1-14) (Tracer)

Somatostatin-28 (1-14) standards

RIA Buffer

Secondary antibody (precipitating antibody, e.g., Goat Anti-Rabbit Serum)

Gamma counter

B. Protocol

Assay Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific

Binding (NSB), Zero Standard (B0), standards (e.g., S1-S6), positive controls (PC), and

unknown samples.[1][5]

Reagent Addition:

Pipette 100 µL of RIA buffer into the NSB tubes.[1]

Pipette 100 µL of each standard, control, or prepared sample extract into the

corresponding tubes.[1][5]

Add 100 µL of the primary anti-SS28 antibody to all tubes except the TC and NSB tubes.

[1][5]

First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[5][7]

Tracer Addition: Add 100 µL of ¹²⁵I-labeled Somatostatin-28 (1-14) tracer to all tubes

(including TC).[5][7]

Second Incubation: Vortex all tubes gently and incubate for another 16-24 hours at 4°C.[5][7]

Precipitation:
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Add 100 µL of the secondary (precipitating) antibody to all tubes except the TC tubes.[5][7]

Vortex gently and incubate for 90 minutes at room temperature or 30-60 minutes at 4°C to

allow for the formation of a precipitate.[5][7]

Separation:

Add 500 µL of cold RIA buffer to each tube (except TC) and vortex.[5]

Centrifuge all tubes (except TC) at 1700-2000 x g for 20-30 minutes at 4°C to pellet the

antibody-bound complex.[4][5]

Carefully decant or aspirate the supernatant from all tubes (except TC), leaving the

radioactive pellet at the bottom.[5][7]

Counting: Measure the radioactivity (counts per minute, CPM) of the pellet in all tubes using

a gamma counter.[1]

III. Data Analysis
Calculate Averages: Calculate the average CPM for each set of duplicate tubes.

Subtract Background: Subtract the average CPM of the NSB tubes from all other tubes

(except the TC tubes).[1]

Calculate Percent Bound (%B/B0): Calculate the percentage of tracer bound for each

standard, control, and sample using the following formula: %B/B0 = [(Sample or Standard

CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100

Generate Standard Curve: Plot a standard curve of %B/B0 (Y-axis) versus the known

concentration of the Somatostatin-28 (1-14) standards (X-axis), typically on a log-logit or

semi-log scale.[1]

Determine Sample Concentrations: Interpolate the %B/B0 value for each unknown sample

on the standard curve to determine its concentration.[1]

Final Calculation: Adjust the determined concentration by the dilution factor used during the

initial sample preparation to obtain the final concentration in the original sample (e.g., pg/mL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/10-1280-color-RIA.pdf
https://www.ibl-america.com/content/ria/RB306RUO.pdf
http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/10-1280-color-RIA.pdf
https://www.ibl-america.com/content/ria/RB306RUO.pdf
http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/10-1280-color-RIA.pdf
https://www.revvity.com/ask/radioimmunoassays
http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/10-1280-color-RIA.pdf
http://www.phoenixbiotech.net/catalog/repository/QCdata_RIK/10-1280-color-RIA.pdf
https://www.ibl-america.com/content/ria/RB306RUO.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_SS28_Radioimmunoassay_in_Tissue_Samples.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_SS28_Radioimmunoassay_in_Tissue_Samples.pdf
https://www.benchchem.com/product/b12309663?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_SS28_Radioimmunoassay_in_Tissue_Samples.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_SS28_Radioimmunoassay_in_Tissue_Samples.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12309663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for plasma or pg/mg for tissue).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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